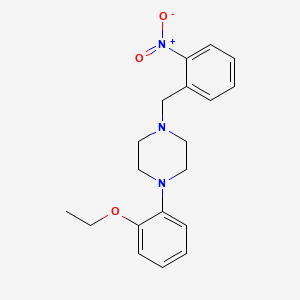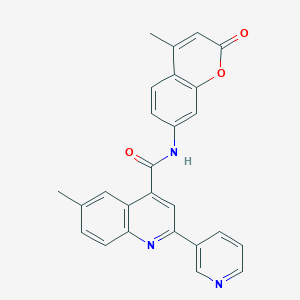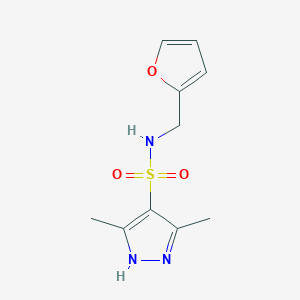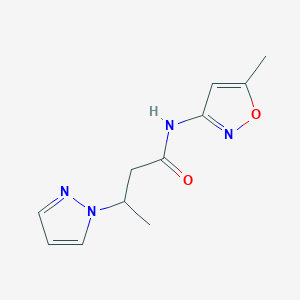
N'-(3-ethoxy-4-hydroxybenzylidene)-2,5-dimethyl-3-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxy-4-hydroxybenzylidene)-2,5-dimethyl-3-furohydrazide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as EHF or EHF-2,5, and it has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further study.
作用機序
The mechanism of action of EHF-2,5 is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. Additionally, EHF-2,5 has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge existing ROS, which may contribute to its antioxidant effects. Finally, EHF-2,5 has been shown to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
EHF-2,5 has been found to possess a range of biochemical and physiological effects. In addition to its cytotoxic, antioxidant, and anti-inflammatory effects, EHF-2,5 has been shown to induce cell cycle arrest and to inhibit the migration and invasion of cancer cells. Furthermore, EHF-2,5 has been found to have a protective effect against neurotoxicity induced by beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
One advantage of EHF-2,5 is that it is relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. Additionally, EHF-2,5 has been shown to possess a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of EHF-2,5 is that its mechanism of action is not fully understood, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research involving EHF-2,5. One area of interest is the development of EHF-2,5-based therapies for cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of EHF-2,5 and to identify potential molecular targets for this compound. Finally, research is needed to determine the optimal dosage and administration of EHF-2,5 for therapeutic use.
合成法
The synthesis of EHF-2,5 involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde and 2,5-dimethyl-3-furohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学的研究の応用
EHF-2,5 has been used in a variety of scientific research applications, including as an antitumor agent, an antioxidant, and an anti-inflammatory agent. Studies have shown that EHF-2,5 exhibits cytotoxic effects against cancer cells, particularly in breast cancer and colon cancer cell lines. Additionally, EHF-2,5 has been found to possess antioxidant properties that may help protect against oxidative stress-induced damage. Finally, EHF-2,5 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
特性
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-15-8-12(5-6-14(15)19)9-17-18-16(20)13-7-10(2)22-11(13)3/h5-9,19H,4H2,1-3H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTZATGKYJZXRD-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6092042.png)

![2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)
![3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6092062.png)

![3-({[3,5-bis(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
![8-hydroxy-1,3-dimethyl-6-phenyl-4H-cyclohepta[c]furan-4-one](/img/structure/B6092105.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6092131.png)


![2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)
